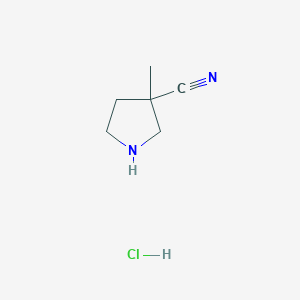![molecular formula C11H15ClN2 B1399487 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine CAS No. 1250675-90-1](/img/structure/B1399487.png)
2-Chloro-3-[(piperidin-1-yl)methyl]pyridine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. While there are various methods, one notable approach is through metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressant molecules, including those structurally related to 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine. These metal-catalyzed steps allow the formation of key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Scientific Research Applications
Aurora Kinase Inhibition
- Application : Aurora kinase inhibitors are significant in cancer treatment. Compounds structurally related to 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine have been studied for their potential to inhibit Aurora A, a protein kinase involved in the regulation of cell division. This inhibition can be instrumental in developing cancer therapies.
- Source : (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Chemical Properties
- Application : Research on the synthesis of 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine explores its use as an intermediate in producing other compounds. Its synthesis and transformation into different compounds is a key area of study.
- Source : (Shen Li, 2012).
Glycine Transporter 1 Inhibition
- Application : Compounds similar to 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. This inhibition is crucial for increasing glycine levels in the brain, which can have therapeutic applications in neurological disorders.
- Source : (Shuji Yamamoto et al., 2016).
Metal Organic Frameworks and Catalysis
- Application : Research into palladium complexes containing derivatives of 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine has revealed potential applications in catalysis, particularly in the polymerization of certain organic compounds. This can have significant industrial and chemical synthesis implications.
- Source : (Sung-Hoon Kim et al., 2014).
Novel Synthetic Applications
- Application : This chemical is used in the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.
- Source : (Xue Si-jia, 2011).
Corrosion Inhibition Studies
- Application : Piperidine derivatives, closely related to 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine, have been studied for their potential as corrosion inhibitors. This research is particularly relevant in materials science and engineering.
- Source : (S. Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
2-chloro-3-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-10(5-4-6-13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSJNLXTFVIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[(piperidin-1-yl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)





![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate](/img/structure/B1399416.png)




